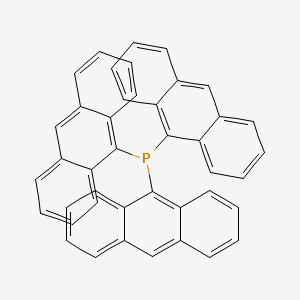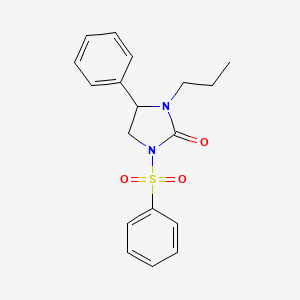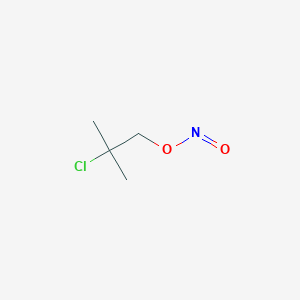
Tri(anthracen-9-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(anthracen-9-yl)phosphane is a compound that features three anthracene groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(anthracen-9-yl)phosphane typically involves the reaction of anthracene with a phosphorus trihalide. One common method is the reaction of anthracene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphorus compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(anthracen-9-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The anthracene groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Coordination: Transition metal salts such as palladium or platinum can be used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Anthracene derivatives with various substituents.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Tri(anthracen-9-yl)phosphane has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Catalysis: Acts as a ligand in transition metal catalysis, facilitating various organic transformations.
Wirkmechanismus
The mechanism by which Tri(anthracen-9-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metals and participate in electron transfer processes. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(anthracen-9-yl)amine: Similar structure but with a nitrogen atom instead of phosphorus.
Tri(anthracen-9-yl)silane: Silicon atom in place of phosphorus.
2,4,6-Tri(anthracen-9-yl)-1,3,5-triazine: Contains a triazine core with three anthracene groups.
Uniqueness
Tri(anthracen-9-yl)phosphane is unique due to the presence of the phosphorus atom, which imparts different electronic properties compared to nitrogen or silicon analogs. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics .
Eigenschaften
CAS-Nummer |
141982-29-8 |
|---|---|
Molekularformel |
C42H27P |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
tri(anthracen-9-yl)phosphane |
InChI |
InChI=1S/C42H27P/c1-7-19-34-28(13-1)25-29-14-2-8-20-35(29)40(34)43(41-36-21-9-3-15-30(36)26-31-16-4-10-22-37(31)41)42-38-23-11-5-17-32(38)27-33-18-6-12-24-39(33)42/h1-27H |
InChI-Schlüssel |
SOBPPUDFXZTARA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P(C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methoxyphenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B12546435.png)

![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)

![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)

![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
